molecular formula C16H12FN3O2S B2417653 N-(3-fluorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 872704-39-7

N-(3-fluorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2417653
CAS No.: 872704-39-7
M. Wt: 329.35
InChI Key: VLMADWAXGWVCJN-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of sulfanylacetamides. This compound features a complex structure with a fluorophenyl group, a furan ring, and a pyridazinyl moiety, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One possible route could include:

    Formation of the Pyridazinyl Moiety: Starting with a suitable pyridazine precursor, the furan ring can be introduced through a cyclization reaction.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be attached via a nucleophilic substitution reaction.

    Formation of the Sulfanylacetamide Linkage:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the fluorine atom can result in various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfanylacetamides.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide
  • N-(3-bromophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide
  • N-(3-methylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide

Uniqueness

N-(3-fluorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its analogs.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2S/c17-11-3-1-4-12(9-11)18-15(21)10-23-16-7-6-13(19-20-16)14-5-2-8-22-14/h1-9H,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMADWAXGWVCJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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